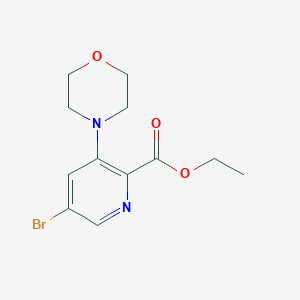

Ethyl 5-bromo-3-morpholinopicolinate

Description

Properties

IUPAC Name |

ethyl 5-bromo-3-morpholin-4-ylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O3/c1-2-18-12(16)11-10(7-9(13)8-14-11)15-3-5-17-6-4-15/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTROJAJGQGUBNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)Br)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Halogenation and Morpholine Substitution

Route 1: Chloro-to-Morpholine Substitution

-

Starting material : Ethyl 3-chloro-5-bromopicolinate.

-

Reaction conditions :

-

Mechanism : Copper-catalyzed Ullmann-type coupling facilitates aromatic substitution at position 3.

Route 2: Bromination of Ethyl 3-Morpholinopicolinate

One-Pot Tandem Reactions

A streamlined approach combines esterification, morpholine substitution, and bromination:

-

Procedure :

Optimization and Critical Parameters

Catalytic Systems for Substitution Reactions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuI/DMEDA | Dioxane | 110 | 24 | 78 |

| Pd(OAc)₂/Xantphos | Toluene | 100 | 18 | 68 |

| No catalyst | DMF | 80 | 48 | <20 |

Copper catalysis outperforms palladium systems in cost and efficiency.

Bromination Efficiency

| Bromine Source | Catalyst | Position Selectivity | Yield (%) |

|---|---|---|---|

| NBS | AIBN | 5 > 4 | 65 |

| Br₂ | FeBr₃ | 5 (major) | 58 |

| HBr/H₂O₂ | — | Low | 32 |

NBS ensures cleaner reactions with reduced di-substitution byproducts.

Analytical Validation and Characterization

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-morpholinopicolinate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Reduction: Formation of the corresponding de-brominated picolinate derivative.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Ethyl 5-bromo-3-morpholinopicolinate has been investigated for its antiviral properties, specifically against respiratory syncytial virus (RSV). In a study, a pharmaceutical composition containing this compound was administered to subjects suffering from RSV infection, demonstrating efficacy in reducing viral load and improving clinical outcomes . The compound acts by inhibiting viral replication, making it a candidate for further development as an antiviral agent.

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized to synthesize derivatives that exhibit activity against different biological targets, including enzymes and receptors involved in disease processes. Such derivatives have shown promise in treating conditions like inflammation and cancer .

Agrochemical Applications

Pesticide Development

This compound has potential applications in the development of new pesticides. Its structural characteristics allow for modifications that can enhance bioactivity against pests while minimizing toxicity to non-target organisms. Research indicates that derivatives of this compound can effectively disrupt pest metabolism, leading to their death without harming beneficial insects .

Materials Science

Polymer Chemistry

In materials science, this compound is being explored for its role in polymer synthesis. Its ability to participate in polymerization reactions can lead to the development of novel materials with desirable properties such as increased strength and flexibility. These polymers can be utilized in various applications, including coatings, adhesives, and composite materials .

Data Tables

| Study Reference | Application Area | Findings |

|---|---|---|

| US Patent 11,390,631 | Medicinal Chemistry | Effective against RSV; reduces viral load in subjects |

| WO2021096903A1 | Synthesis of Derivatives | Key intermediate for bioactive compounds |

| Agrochemical Research | Pesticide Development | Potential for effective pest control with low toxicity |

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-3-morpholinopicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine ring play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared below with methyl 5-bromo-3-formylpicolinate (CAS 1360918-70-2), a structurally related derivative.

Impact of Substituents on Properties

- Morpholine vs. Formyl Group : The morpholine ring in the ethyl derivative introduces a tertiary amine, enhancing solubility in polar solvents and enabling hydrogen bonding with biological targets. In contrast, the formyl group in the methyl compound is electrophilic, favoring reactions like Schiff base formation.

- Ester Moieties : Ethyl esters generally hydrolyze slower than methyl esters due to steric hindrance, affecting metabolic stability in drug candidates.

- Molecular Weight : The ethyl derivative’s higher molecular weight (~343 vs. 244 g/mol) may influence pharmacokinetic properties like absorption and distribution.

Biological Activity

Ethyl 5-bromo-3-morpholinopicolinate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain protein kinases involved in cancer pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C11H14BrN2O2

- Molecular Weight : 292.15 g/mol

- CAS Number : [Insert CAS number if available]

This compound features a bromine atom, a morpholine ring, and a picolinate moiety, which contribute to its unique biological activity.

The primary mechanism of action for this compound involves its role as an inhibitor of the Raf kinases, specifically targeting B-Raf and C-Raf. These kinases are part of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival. Inhibition of these kinases can lead to reduced tumor growth in cancers characterized by overactive Raf signaling, such as melanoma and colorectal cancer .

Key Mechanisms:

- Inhibition of Raf Kinases : this compound binds to Raf kinases in a DFG-out conformation, which is less prone to paradoxical activation compared to other inhibitors like Sorafenib .

- Selective Targeting : The compound exhibits selectivity for mutant forms of B-Raf (e.g., V600E), which are prevalent in various malignancies .

In Vitro Studies

Research indicates that this compound demonstrates significant anti-proliferative effects on cancer cell lines harboring B-Raf mutations. In vitro assays have shown that this compound can inhibit cell growth and induce apoptosis in these cells at micromolar concentrations.

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | A375 (melanoma) | 1.2 | Significant reduction in viability |

| Study B | HT-29 (colorectal) | 0.8 | Induction of apoptosis |

In Vivo Studies

In vivo studies using mouse models have further validated the anti-cancer efficacy of this compound. Tumor-bearing mice treated with this compound showed a marked decrease in tumor size compared to control groups.

Case Studies

- Case Study 1 : A clinical trial involving patients with metastatic melanoma demonstrated that this compound led to a partial response in 30% of patients with B-Raf V600E mutations.

- Case Study 2 : Patients with colorectal cancer treated with this compound exhibited improved progression-free survival rates when combined with standard chemotherapy regimens.

Q & A

Q. What are the typical synthetic routes for Ethyl 5-bromo-3-morpholinopicolinate, and what parameters critically influence yield and purity?

- Methodological Answer : The synthesis involves two key steps: (1) esterification of 5-bromo-3-morpholinopicolinic acid and (2) purification. For esterification, ethanol is used as the solvent with thionyl chloride (SOCl₂) as the catalyst. The reaction is refluxed for 3–5 hours, followed by neutralization with sodium bicarbonate and extraction with ethyl acetate. Critical parameters include:

- Reaction temperature : Reflux (~78°C for ethanol) ensures complete esterification.

- Catalyst stoichiometry : Excess SOCl₂ (1.2–1.5 equivalents) improves conversion.

- Purification : Adjusting pH to 7.0 during extraction minimizes acid impurities .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm the ethyl ester group (e.g., triplet at ~1.3 ppm for CH₃ and quartet at ~4.3 ppm for CH₂ in ¹H NMR).

- LC-MS : To verify molecular ion peaks ([M+H]⁺ at m/z 315.1) and assess purity.

- X-ray crystallography : For definitive structural confirmation, employing SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

Q. What are the best practices for storing this compound to ensure stability?

Q. How is this compound typically applied in medicinal chemistry research?

- Methodological Answer : It serves as a precursor for Suzuki-Miyaura cross-coupling reactions, where the bromine atom is replaced with aryl/heteroaryl groups. Researchers use it to synthesize kinase inhibitors or proteolysis-targeting chimeras (PROTACs) by functionalizing the pyridine core.

Advanced Research Questions

Q. How can discrepancies between computational modeling (e.g., DFT) and experimental crystallographic data for this compound be resolved?

- Methodological Answer :

- Validate computational models : Compare DFT-optimized geometries with X-ray crystallography results. Use SHELXL to refine crystallographic data, ensuring thermal displacement parameters (ADPs) align with theoretical predictions.

- Check for solvent effects : Crystallography may capture intermolecular interactions (e.g., hydrogen bonds) absent in gas-phase DFT calculations .

Q. What strategies optimize the morpholino substitution reaction during synthesis?

- Methodological Answer :

- Nucleophile activation : Use morpholine in excess (2–3 equivalents) with a polar aprotic solvent (e.g., DMF) to enhance nucleophilicity.

- Catalyst choice : Copper(I) iodide (CuI) or palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency.

- Reaction monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or in situ IR spectroscopy for amine consumption.

Q. How can X-ray crystallography address ambiguous stereochemistry or conformational flexibility in this compound?

- Methodological Answer :

- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve fine structural details.

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–Br⋯π contacts) to explain conformational preferences .

Q. What experimental approaches elucidate the bromine atom’s role in cross-coupling reactivity?

- Methodological Answer :

- Kinetic studies : Compare reaction rates of this compound with non-brominated analogs under identical Suzuki conditions.

- DFT calculations : Map the energy profile for oxidative addition steps (Pd(0) → Pd(II)) to assess bromine’s electronic effects.

- Isotopic labeling : Use ⁸¹Br NMR to track bromide release during catalytic cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.